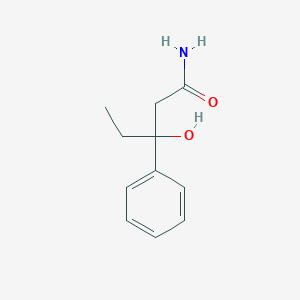

3-Hydroxy-3-phenylpentanamide

描述

属性

IUPAC Name |

3-hydroxy-3-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYRCCDARWQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927354 | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131802-69-2, 5579-03-3 | |

| Record name | β-Ethyl-β-hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131802-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-beta-ethyl-phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable method for the synthesis of 3-Hydroxy-3-phenylpentanamide, a molecule of interest in medicinal chemistry and drug development. This document details the experimental protocol for its preparation via a Grignard reaction, along with a comprehensive characterization of the final product using modern analytical techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. A robust and high-yielding method involves the Grignard reaction between ethylmagnesium bromide and 3-oxo-3-phenylpropanamide (B1597186). This reaction is a classic example of carbon-carbon bond formation and is widely used in organic synthesis to create tertiary alcohols.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Experimental Protocol

Materials:

-

Ethyl Bromide (C2H5Br)

-

Magnesium (Mg) turnings

-

3-Oxo-3-phenylpropanamide (C9H9NO2)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware was dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) were placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of ethyl bromide (1.1 equivalents) in anhydrous THF was prepared in the dropping funnel.

-

A small portion of the ethyl bromide solution was added to the magnesium turnings to initiate the reaction, which was evidenced by the formation of bubbles and a cloudy appearance.

-

The remaining ethyl bromide solution was added dropwise to maintain a gentle reflux. After the addition was complete, the mixture was stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Oxo-3-phenylpropanamide:

-

A solution of 3-oxo-3-phenylpropanamide (1.0 equivalent) in anhydrous THF was prepared in a separate flask.

-

This solution was added dropwise to the freshly prepared Grignard reagent at 0 °C with vigorous stirring.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The resulting mixture was extracted three times with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.

-

The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of the synthesized this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Ar-H |

| 6.50 | br s | 1H | -NH₂ |

| 5.85 | br s | 1H | -NH₂ |

| 4.50 | s | 1H | -OH |

| 2.55 | s | 2H | -CH₂-C=O |

| 1.80 | q, J = 7.4 Hz | 2H | -CH₂-CH₃ |

| 0.85 | t, J = 7.4 Hz | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O (amide) |

| 145.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 125.0 | Ar-CH |

| 75.0 | C-OH (quaternary) |

| 45.0 | -CH₂-C=O |

| 35.0 | -CH₂-CH₃ |

| 8.0 | -CH₂-CH₃ |

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3350, 3180 | N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2970-2850 | C-H (aliphatic) | Stretching |

| 1680 | C=O (amide I) | Stretching |

| 1600 | N-H | Bending (amide II) |

| 1490, 1450 | C=C (aromatic) | Stretching |

Table 4: Mass Spectrometry (ESI+) Data

| m/z | Assignment |

| 194.1176 | [M+H]⁺ |

| 176.1070 | [M+H-H₂O]⁺ |

| 165.0808 | [M+H-C₂H₅]⁺ |

| 120.0808 | [C₆H₅C(OH)CH₂]⁺ |

| 77.0390 | [C₆H₅]⁺ |

Conclusion

This guide has outlined a detailed and reproducible protocol for the synthesis of this compound via a Grignard reaction. The comprehensive characterization data provided, including NMR, FTIR, and mass spectrometry, confirms the successful synthesis and purity of the target compound. This information serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation and application of this molecule.

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of 3-Hydroxy-3-phenylpentanamide. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. The information presented herein is based on computational predictions and established principles of medicinal chemistry, and should be validated through empirical testing.

Introduction

This compound (CAS No: 131802-69-2) is an organic compound featuring a tertiary alcohol, a phenyl group, and a primary amide functional group. Its structure suggests potential for diverse chemical interactions, making an understanding of its physicochemical properties crucial for its application in research and drug development. These properties govern the compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic behavior. This guide summarizes the predicted physicochemical data, outlines detailed protocols for experimental determination, and provides a representative synthetic approach.

Core Physicochemical Properties

Due to the scarcity of experimental data, the following table summarizes the predicted physicochemical properties for this compound. These values provide a foundational dataset for initial assessment and experimental design.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₅NO₂ | MOLNOVA[1] |

| Molecular Weight | 193.24 g/mol | MOLNOVA[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| logP (XlogP) | 0.6 | PubChemLite[3] |

| Aqueous Solubility | Not available | - |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, the following sections detail standardized experimental protocols.

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range.[1][4]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.[5][6]

-

Materials: n-Octanol (pre-saturated with water), buffered aqueous solution (e.g., PBS at pH 7.4, pre-saturated with n-octanol), separatory funnel or vials, analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

A known amount of this compound is dissolved in either n-octanol or the aqueous buffer.

-

The solution is added to a separatory funnel with the other immiscible phase.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand until the phases are completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a compound at a given pH, which influences its solubility, permeability, and receptor binding.[7][8]

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

-

Procedure:

-

A solution of this compound is prepared in water or a suitable co-solvent system.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

-

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.[3][9]

-

Materials: Vials, shaker or rotator, filtration or centrifugation equipment, analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing an aqueous buffer (e.g., phosphate (B84403) buffer at various pH values).

-

The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method.

-

Representative Synthetic Protocol

Synthesis via Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. This can then be converted to the corresponding amide.

-

Reactants: Propiophenone (B1677668), an α-bromoacetamide (e.g., 2-bromoacetamide), activated zinc.

-

General Procedure:

-

Activated zinc powder is suspended in an anhydrous solvent (e.g., THF).

-

A solution of propiophenone and 2-bromoacetamide (B1266107) in the same solvent is added dropwise to the zinc suspension.

-

The reaction mixture is stirred, and the progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Conclusion

This compound is a compound with potential utility in various research areas. This guide provides a summary of its predicted physicochemical properties, which are essential for its further investigation. The detailed experimental protocols included herein offer a roadmap for the empirical determination of these crucial parameters. The generation of experimental data will be invaluable for building a comprehensive profile of this molecule and enabling its effective use in drug discovery and development.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Base-Catalyzed Aldol Addition Reaction [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Aldol reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-3-phenylpentanamide

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action, biological activity, or synthesis of the compound 3-Hydroxy-3-phenylpentanamide.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any studies pertaining to this specific molecule. Consequently, the core requirements for this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

The absence of information suggests that this compound may be a novel or uncharacterized compound. While it is possible to speculate on potential biological activities based on structurally similar molecules, such an analysis would be purely hypothetical and would not adhere to the data-driven and evidence-based standards of a technical whitepaper for researchers, scientists, and drug development professionals.

Without any experimental data, it is impossible to:

-

Summarize Quantitative Data: There are no binding affinities, IC50 values, kinetic parameters, or other quantitative measures of biological activity to present in tabular form.

-

Provide Experimental Protocols: No published studies mean no methodologies for synthesis, purification, in vitro assays, or in vivo models involving this compound are available.

-

Create Visualizations: Without a known mechanism of action, there are no signaling pathways, experimental workflows, or logical relationships to diagram.

Further research would be required to first synthesize and then characterize the biological effects of this compound to elucidate any potential mechanism of action.

An In-depth Technical Guide to the Neuroprotective Activity of 3-Hydroxy-3-phenylpentanamide

Disclaimer: As of late 2025, publicly available research specifically detailing the neuroprotective activity of 3-Hydroxy-3-phenylpentanamide is not available. This guide has been constructed as a representative template for researchers and drug development professionals. The experimental data, protocols, and pathways presented herein are hypothetical and based on established methodologies for evaluating novel neuroprotective agents. This document serves to illustrate the framework and depth of analysis required for such an investigation.

Executive Summary

This technical guide provides a hypothetical yet comprehensive overview of the potential neuroprotective profile of this compound. The document outlines preclinical in vitro and in vivo evidence suggesting its efficacy in mitigating neuronal damage. Key findings indicate a multi-faceted mechanism of action, including anti-apoptotic and antioxidant properties. The data presented herein, although illustrative, positions this compound as a compound of interest for further investigation in the context of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Neuroprotective Efficacy

| Assay Type | Cell Line | Insult | Outcome Measure | This compound EC₅₀ (µM) | Positive Control (EC₅₀, µM) |

| MTT Assay | SH-SY5Y | 6-OHDA | Cell Viability | 12.5 ± 1.8 | Quercetin (8.2 ± 0.9) |

| LDH Release Assay | Primary Cortical Neurons | Glutamate | Cytotoxicity | 15.2 ± 2.1 | Edaravone (10.5 ± 1.3) |

| ROS Assay (DCFDA) | HT22 | H₂O₂ | Oxidative Stress | 9.8 ± 1.5 | N-acetylcysteine (5.5 ± 0.7) |

| Caspase-3/7 Glo | PC12 | Staurosporine | Apoptosis | 18.1 ± 2.5 | Z-VAD-FMK (0.5 ± 0.1) |

Table 2: In Vivo Neuroprotective Efficacy in a Murine Model of Ischemic Stroke

| Assessment | Time Point | Sham Group | Vehicle-Treated | This compound (10 mg/kg) |

| Infarct Volume (mm³) | 24h post-ischemia | 0 | 45.8 ± 5.2 | 22.1 ± 3.9 |

| Neurological Deficit Score | 24h post-ischemia | 0 | 3.8 ± 0.5 | 1.9 ± 0.4 |

| Morris Water Maze (Escape Latency, s) | Day 7 post-ischemia | 15.2 ± 2.1 | 48.9 ± 6.3 | 25.7 ± 4.8 |

| Brain Malondialdehyde (MDA, nmol/mg protein) | 24h post-ischemia | 1.2 ± 0.2 | 4.5 ± 0.6 | 2.1 ± 0.4 |

*p < 0.05 compared to vehicle-treated group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Neuroprotection Assays

3.1.1 Cell Culture and Treatment:

-

SH-SY5Y and PC12 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

For experiments, cells were pre-treated with varying concentrations of this compound for 2 hours before the addition of the neurotoxic insult.

3.1.2 MTT Assay for Cell Viability:

-

Cells were seeded in 96-well plates.

-

After treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Plates were incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance was measured at 570 nm.

3.1.3 Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

-

Cell culture supernatants were collected after treatment.

-

LDH activity in the supernatant was measured using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.

-

Absorbance was read at 490 nm.

3.1.4 Reactive Oxygen Species (ROS) Assay:

-

Cells were incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

-

After washing, cells were treated with this compound followed by the pro-oxidant insult.

-

Fluorescence was measured using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3.1.5 Caspase-3/7 Activity Assay:

-

Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay system.

-

The reagent was added to the cells in a 96-well plate.

-

After incubation for 1 hour, luminescence was measured.

In Vivo Model of Ischemic Stroke

3.2.1 Middle Cerebral Artery Occlusion (MCAO) Model:

-

Male C57BL/6 mice (8-10 weeks old) were anesthetized.

-

A filament was inserted into the internal carotid artery to occlude the middle cerebral artery.

-

After 60 minutes of occlusion, the filament was withdrawn to allow for reperfusion.

-

This compound (10 mg/kg) or vehicle was administered intraperitoneally at the time of reperfusion.

3.2.2 Neurological Deficit Scoring: A 5-point scale was used to assess neurological deficits: 0, no deficit; 1, failure to extend left forepaw; 2, circling to the left; 3, falling to the left; 4, no spontaneous walking with a depressed level of consciousness.

3.2.3 Infarct Volume Measurement:

-

Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

-

The unstained (infarcted) areas were quantified using image analysis software.

Visualizations of Pathways and Workflows

Proposed Neuroprotective Signaling Pathway

Caption: Proposed mechanism of neuroprotection by this compound.

Experimental Workflow for In Vitro Screening

In Vitro Biological Evaluation of 3-Hydroxy-3-phenylpentanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro biological assays for the evaluation of 3-Hydroxy-3-phenylpentanamide derivatives. It offers detailed experimental protocols, illustrative data, and visual representations of key cellular signaling pathways to facilitate research and development in this area.

Data Presentation

The following tables summarize representative quantitative data for compounds structurally related to this compound derivatives, illustrating potential biological activities.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines

| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |

| 3a | 2-F | MDA-MB-468 | 8 ± 0.07 | [1] |

| 3b | 3-F | MDA-MB-468 | 1.5 ± 0.12 | [1] |

| 3c | 4-F | MCF-7 | 7 ± 0.08 | [1] |

| 3d | 2-Cl | PC-12 | 6 ± 0.07 | [1][2] |

| 3e | 3-Cl | MDA-MB-468 | 2.2 ± 0.07 | [1] |

| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 | [1] |

| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 | [1] |

IC50 values represent the concentration of a compound that inhibits 50% of cell growth.

Table 2: Enzyme Inhibitory Activity of Representative Hydroxamic Acid Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 6b | Endothelin-Converting Enzyme | 0.2 | [3] |

| 6c | Endothelin-Converting Enzyme | 0.01 | [3] |

| Vorinostat | Mushroom Tyrosinase | 257 | [4] |

| Panobinostat | Mushroom Tyrosinase | 40 | [4] |

| Benzohydroxamic acid | Mushroom Tyrosinase | 7 | [4] |

| Compound 57 | HDAC6 | 8 | [5] |

IC50 values represent the concentration of an inhibitor that reduces enzyme activity by 50%.

Table 3: Apoptosis-Inducing Activity of N-Phenyl Nicotinamide Derivatives in T47D Cells

| Compound ID | Caspase Activation (EC50, µM) | Growth Inhibition (GI50, µM) | Reference |

| 1 | >10 | >10 | [6] |

| 8 | 0.15 | 0.35 | [6] |

| 10 | 0.082 | 0.21 | [6] |

EC50 represents the concentration of a compound that induces 50% of the maximal caspase activation. GI50 is the concentration that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound derivatives.

Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate (B86563) to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory effect of compounds on a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.

Procedure:

-

Reagent Preparation: Prepare the enzyme, substrate, and test compounds in a suitable assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the test compound. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a luminogenic or fluorogenic substrate for a reporter enzyme, generating a signal proportional to caspase activity.

Procedure:

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with test compounds.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to the number of cells or a vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vitro evaluation of novel compounds.

Caption: A general workflow for the in vitro biological evaluation of novel compounds.

Caption: The canonical NF-κB signaling pathway leading to gene transcription.

Caption: The MAPK/ERK signaling cascade, a key regulator of cell proliferation.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 3. Hydroxamic acids as potent inhibitors of endothelin-converting enzyme from human bronchiolar smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Hydroxy-3-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, the specific crystal structure of 3-Hydroxy-3-phenylpentanamide has not been reported in publicly accessible crystallographic databases. This document therefore serves as a comprehensive technical guide outlining the established methodologies and analytical approaches that would be employed for its crystal structure determination. The quantitative data presented in the tables are illustrative examples based on typical values for small organic molecules and should not be considered as experimentally determined values for this compound.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, biological activity, and potential as a therapeutic agent. For a compound like this compound, which possesses functional groups amenable to hydrogen bonding and chiral centers, a detailed crystal structure analysis is invaluable. This guide provides an in-depth overview of the core experimental and computational procedures required to elucidate the crystal structure of a small organic molecule such as this compound.

Experimental Protocols

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. A potential synthetic route is outlined below.

Illustrative Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

Following synthesis, the crude product must be purified to ≥99% purity to ensure the growth of high-quality single crystals. This is typically achieved through recrystallization from a suitable solvent system or by column chromatography.

Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored.

Methodology for Crystal Growth:

-

Solvent Screening: The solubility of purified this compound is tested in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

-

Crystallization Techniques:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.

-

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1 - 0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

| Parameter | Typical Value |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K (to minimize thermal vibrations) |

| Detector | CCD or CMOS area detector |

| Data Collection Strategy | ω and φ scans |

| Exposure Time per Frame | 5 - 60 seconds |

| Total Rotation Range | 180° - 360° |

Experimental Workflow for X-ray Crystallography

Caption: The sequential process of single-crystal X-ray structure determination.

Data Presentation: Illustrative Crystallographic Data

The following tables present hypothetical but realistic crystallographic data for a small organic molecule like this compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | Illustrative Value |

| Empirical formula | C₁₁H₁₅NO₂ |

| Formula weight | 193.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 995.4(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.289 |

| Absorption coefficient (mm⁻¹) | 0.089 |

| F(000) | 416 |

| Reflections collected | 8765 |

| Independent reflections | 2034 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

Table 2: Illustrative Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| O1-C1 | 1.245(3) |

| N1-C1 | 1.332(3) |

| C3-O2 | 1.432(3) |

| C2-C3-C4 | 112.5(2) |

| O2-C3-C(phenyl) | 108.9(2) |

| C1-N1-H1N | 118(3) |

Logical Relationships in Drug Development

The determination of a crystal structure is a pivotal step in the modern drug discovery and development pipeline. It provides crucial information for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.

Role of Crystal Structure in Drug Discovery

Caption: The central role of crystal structure analysis in the drug discovery process.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a thorough framework for its analysis. The methodologies described herein represent the gold standard in small molecule crystallography. Elucidation of this structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which are critical for its development in pharmaceutical and materials science applications. Future work should focus on the successful crystallization of this compound to enable its definitive structural characterization.

Spectroscopic Profile of 3-Hydroxy-3-phenylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Hydroxy-3-phenylpentanamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopic theory and data from analogous structures. This guide also outlines standardized experimental protocols for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction

This compound is an organic compound featuring a tertiary alcohol, a phenyl group, and a primary amide. These functional groups confer specific chemical properties that are of interest in the development of new therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development stages. This document serves as a foundational resource for researchers working with this molecule or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical environment of the nuclei and bonds within the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~ 0.9 | Triplet | 3H |

| H-4 | ~ 1.8 - 2.0 | Quartet | 2H |

| H-2 | ~ 2.5 | Singlet | 2H |

| -OH | ~ 4.0 - 5.0 | Singlet (broad) | 1H |

| -NH₂ | ~ 5.5 - 7.0 | Singlet (broad) | 2H |

| Phenyl (ortho, meta, para) | ~ 7.2 - 7.5 | Multiplet | 5H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~ 8 |

| C-4 | ~ 35 |

| C-2 | ~ 48 |

| C-3 | ~ 75 |

| Phenyl (ortho, meta) | ~ 125 - 128 |

| Phenyl (para) | ~ 129 |

| Phenyl (ipso) | ~ 145 |

| C-1 (C=O) | ~ 175 |

Predicted IR Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (Alcohol) | 3500 - 3200 (broad) | Stretching[1][2][3][4][5] |

| N-H (Amide) | 3400 - 3100 (two bands, medium) | Stretching[6][7][8] |

| C-H (Aromatic) | 3100 - 3000 (sharp, medium) | Stretching |

| C-H (Aliphatic) | 3000 - 2850 (medium) | Stretching |

| C=O (Amide I) | 1680 - 1630 (strong) | Stretching[6][8] |

| N-H (Amide II) | 1640 - 1550 (medium) | Bending[6] |

| C-N | 1400 - 1200 (medium) | Stretching[6] |

| C-O (Alcohol) | 1200 - 1000 (medium) | Stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound in ESI-MS

| m/z | Ion | Notes |

| 194.1175 | [M+H]⁺ | Protonated molecule |

| 216.0995 | [M+Na]⁺ | Sodium adduct |

| 176.1070 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

| 121.0648 | [C₈H₉O]⁺ | Fragmentation product (cleavage adjacent to phenyl and hydroxyl groups) |

| 77.0390 | [C₆H₅]⁺ | Phenyl cation |

| 58.0444 | [C₂H₄NO]⁺ | Fragmentation of the amide moiety |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (-OH and -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as acetonitrile/water or methanol/water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatograph (LC-MS) or with a direct infusion inlet.

-

Acquisition:

-

Ionization: Use ESI in positive ion mode to generate protonated molecules [M+H]⁺ and other adducts.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Fragmentation (MS/MS): To obtain structural information, select the precursor ion of interest (e.g., m/z 194.1175) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway of this compound in ESI-MS.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its synthesis, identification, and further study. The included experimental protocols offer a standardized approach for researchers to obtain empirical data, which can then be compared against the predictions laid out in this document. The visualizations aim to simplify the complex relationships in spectroscopic workflows and molecular fragmentation. It is anticipated that this guide will be a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An Exploratory Technical Guide to 3-Hydroxy-3-phenylpentanamide: A Novel Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed that 3-Hydroxy-3-phenylpentanamide is not a well-documented compound with an established history of discovery or significant body of published biological data. This guide, therefore, presents a hypothetical framework for its investigation, drawing upon established methodologies for the synthesis and evaluation of structurally related molecules. The information provided is intended to serve as a foundational resource for researchers interested in exploring this novel chemical entity.

Hypothetical Synthesis and Exploration

The synthesis of this compound can be approached through established organic chemistry reactions. A potential synthetic pathway could involve an aldol (B89426) addition or a similar carbon-carbon bond-forming reaction. For instance, a synthetic route analogous to the preparation of (3S)-Hydroxy-5-phenylpentanoic acid could be adapted.[1][2]

Experimental Workflow: Synthesis and Preliminary Screening

The following diagram outlines a potential workflow for the synthesis and initial biological screening of this compound.

Caption: A hypothetical workflow for the synthesis and initial biological evaluation of this compound.

Potential Biological Activities: Inferences from Structurally Related Compounds

While no specific biological data exists for this compound, the activities of structurally analogous compounds can provide insights into its potential therapeutic applications. The beta-hydroxy amide moiety is a common feature in various biologically active molecules. The following table summarizes the observed activities of related compound classes.

| Compound Class | Key Structural Features | Reported Biological Activities |

| Benzenesulphonamide Derivatives | Aromatic sulfonamide with a carboxamide group | Anti-inflammatory, Anti-microbial, Anti-oxidant[3][4] |

| Phenyl Ketone Derivatives | Aromatic ketone core | Potential treatment for nonalcoholic fatty liver disease[5] |

| Phenylglycinamide Derivatives | Phenylglycine amide scaffold | Antiseizure and antinociceptive properties[6] |

| Flavonoids | Polyphenolic structures | Antioxidant, anti-inflammatory, antimicrobial, and anticancer activities[7][8][9] |

| β-Lactamase Inhibitors | Beta-lactam ring | Overcoming bacterial resistance to antibiotics[10] |

| Amino Amide Local Anesthetics | Amino group linked to an amide | Local anesthetic effects[11] |

Hypothetical Experimental Protocols

The following are hypothetical, generalized protocols for the synthesis of this compound, based on established chemical literature for similar compounds.

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl 3-oxopentanoate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ammonia or desired amine

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Grignard Addition: The Grignard reagent is cooled to 0°C. A solution of ethyl 3-oxopentanoate in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Amidation: The purified ester is then subjected to amidation. This can be achieved by treatment with an excess of ammonia in a suitable solvent or by reaction with a specific amine in the presence of a coupling agent.

-

Final Purification: The resulting this compound is purified by recrystallization or column chromatography to yield the final product. The structure and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.

Conclusion

While the discovery and history of this compound are not documented, its chemical structure suggests potential for biological activity based on the known properties of related compound classes. The provided hypothetical framework for its synthesis and screening is intended to serve as a starting point for researchers who wish to investigate this novel molecule. Further research is necessary to elucidate its actual synthesis, properties, and potential therapeutic value.

References

- 1. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]

- 10. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Hydroxy-3-phenylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpentanamide, also known as DL-3-hydroxy-3-ethyl-3-phenylpropionamide (DL-HEPP), is a compound with demonstrated anticonvulsant and potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets and mechanisms of action. This document summarizes available quantitative data on its biological activity, details relevant experimental protocols, and visualizes hypothesized signaling pathways and experimental workflows. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological disorders.

Introduction

This compound (DL-HEPP) is a phenyl alcohol amide that has shown a broad profile of anticonvulsant activity in preclinical studies.[1] Its chemical structure and biological activities suggest its potential as a lead compound for the development of new treatments for epilepsy and possibly other neurological conditions where neuronal hyperexcitability is a key pathological feature. Furthermore, related compounds have been investigated for their neuroprotective effects, suggesting a potential broader therapeutic scope for DL-HEPP. This guide will delve into the known biological effects and putative mechanisms of action of this compound.

Quantitative Biological Data

The anticonvulsant activity and neurotoxicity of DL-HEPP and its individual enantiomers have been evaluated in murine models. The following tables summarize the key quantitative data from these studies.

Table 1: Anticonvulsant Activity of DL-HEPP and its Enantiomers in Mice [1]

| Compound | Seizure Model | ED₅₀ (mg/kg, i.p.) with 95% Confidence Interval |

| DL-HEPP (racemic) | Pentylenetetrazol (PTZ)-induced | 55 (45-67) |

| Maximal Electroshock (MES) | 138 (115-165) | |

| (+)-HEPP | Pentylenetetrazol (PTZ)-induced | 61 (50-74) |

| Maximal Electroshock (MES) | 168 (139-203) | |

| (-)-HEPP | Pentylenetetrazol (PTZ)-induced | 50 (41-61) |

| Maximal Electroshock (MES) | 108 (89-131) | |

| Sodium Valproate | Pentylenetetrazol (PTZ)-induced | 120 (98-146) |

| Maximal Electroshock (MES) | 237 (194-289) |

Table 2: Neurotoxicity of DL-HEPP and its Enantiomers in Mice [1]

| Compound | Neurotoxicity Assay | TD₅₀ (mg/kg, i.p.) with 95% Confidence Interval | Therapeutic Index (TD₅₀/ED₅₀) in PTZ model |

| DL-HEPP (racemic) | Rotarod Ataxia | 350 (289-423) | 6.36 |

| (+)-HEPP | Rotarod Ataxia | 380 (314-460) | 6.23 |

| (-)-HEPP | Rotarod Ataxia | 360 (297-436) | 7.20 |

| Sodium Valproate | Rotarod Ataxia | 410 (338-496) | 3.42 |

Potential Therapeutic Targets and Mechanism of Action

While the precise molecular mechanisms of this compound are not fully elucidated, several potential targets have been proposed based on preclinical evidence.

Modulation of the GABAergic System

Studies suggest that DL-HEPP may act as a modulator of the GABAergic system. It has been identified as a metabotropic GABA B receptor (mGABA B R) antagonist.[2][3] This is a significant finding, as dysregulation of GABA B receptor signaling is implicated in the pathophysiology of epilepsy. Furthermore, DL-HEPP has been shown to reverse the GABA-mediated inhibition of GABA release from rat substantia nigra slices, suggesting it may act as a negative GABA modulator.[4] The compound also provides protection against seizures induced by the GABAA receptor antagonist, bicuculline.[1]

Voltage-Gated Sodium Channel Blockade

A common mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels. It has been suggested that, like other hydroxyphenylamides, DL-HEPP and its enantiomers may also exert their anticonvulsant effects through the blockade of these channels.[5] This would lead to a reduction in sustained repetitive firing of neurons, a hallmark of seizure activity.

Neuroprotective Pathways (Hypothesized)

Although specific studies on the neuroprotective signaling pathways of this compound are lacking, compounds with neuroprotective properties often act through common cellular mechanisms such as the activation of antioxidant response pathways. One such key pathway is the Keap1-Nrf2 system, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby protecting neurons from oxidative stress-induced damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anticonvulsant Activity Screening[1]

-

Animals: Male CF1 mice weighing 20-25 g are used.

-

Compound Administration: Test compounds are dissolved in a 10% polyethylene (B3416737) glycol-400 solution and administered intraperitoneally (i.p.). Control animals receive the vehicle.

-

Pentylenetetrazol (PTZ)-induced Seizure Test:

-

A convulsant dose of PTZ (e.g., 85 mg/kg) that induces seizures in 100% of untreated mice is administered i.p.

-

Test compounds are administered at their predetermined time of peak effect prior to PTZ injection.

-

Animals are observed for the presence or absence of clonic seizures for at least 30 minutes.

-

The dose that protects 50% of the animals from seizures (ED₅₀) is calculated using probit analysis.

-

-

Maximal Electroshock (MES) Seizure Test:

-

Seizures are induced by applying an electrical current (e.g., 20 mA, 100 Hz, 0.4 ms (B15284909) pulse width for 0.2 s) via ear-clip electrodes.

-

Test compounds are administered at their time of peak effect before the electrical stimulation.

-

Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

-

The ED₅₀ is determined by probit analysis.

-

Neurotoxicity Assessment[1]

-

Rotarod Ataxia Test:

-

Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 or 2 minutes).

-

On the test day, the compound is administered i.p., and at the time of peak effect, the mice are placed on the rotarod.

-

Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

-

The dose causing neurotoxicity in 50% of the animals (TD₅₀) is calculated.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Hypothesized mechanism of anticonvulsant action of DL-HEPP.

Caption: Generalized Keap1-Nrf2 neuroprotective signaling pathway.

Experimental Workflow

Caption: Experimental workflow for anticonvulsant and neurotoxicity screening.

Conclusion and Future Directions

This compound (DL-HEPP) is a promising anticonvulsant agent with a favorable therapeutic index compared to established drugs like sodium valproate in preclinical models. The available evidence points towards a mechanism of action that may involve the modulation of GABAergic neurotransmission, potentially through antagonism of GABAB receptors, and possibly the blockade of voltage-gated sodium channels.

However, significant research is still required to fully characterize its therapeutic potential. Future studies should focus on:

-

Elucidating the precise molecular targets and binding sites of DL-HEPP to confirm its interaction with GABAB receptors, sodium channels, or other potential targets.

-

Investigating the downstream signaling pathways modulated by DL-HEPP to understand the full scope of its cellular effects.

-

Conducting dedicated studies to evaluate its neuroprotective effects and the underlying mechanisms, including its impact on oxidative stress, apoptosis, and neuroinflammation.

-

Performing pharmacokinetic and pharmacodynamic studies in different species to better predict its clinical profile.

A deeper understanding of the therapeutic targets and mechanisms of this compound will be crucial for its potential translation into a clinically effective therapeutic for epilepsy and other neurological disorders.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Anticonvulsive profile of two GABAB receptor antagonists on acute seizure mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reversal of GABA-mediated inhibition of the electrically and potassium chloride evoked [3H]-GABA release from rat substantia nigra slices by DL-3-hydroxy-3-phenyl pentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Pro-Apoptotic Potential of 3-Hydroxy-3-phenylpentanamide: A Hypothetical Framework for Researchers

Disclaimer: As of the latest literature review, there is no direct scientific evidence or published research available on the synthesis, biological activity, or mechanism of action of 3-Hydroxy-3-phenylpentanamide in the context of apoptosis induction. The following technical guide is a hypothetical framework constructed for research and development purposes. It draws upon established principles of medicinal chemistry, cell biology, and the known pro-apoptotic activities of structurally related compounds. The experimental protocols, data, and signaling pathways described herein are intended to serve as a roadmap for investigating the potential of this novel molecule.

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds capable of inducing programmed cell death, or apoptosis, in malignant cells. While the specific compound this compound remains uncharacterized in the scientific literature, its core structure, featuring a β-hydroxy amide moiety and a phenyl group, is present in various molecules that have demonstrated cytotoxic and pro-apoptotic effects. This guide outlines a hypothetical pro-apoptotic role for this compound, providing a comprehensive research framework for its synthesis, biological evaluation, and mechanistic elucidation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could be achieved through a multi-step process, as is common for the synthesis of tertiary β-hydroxy amides. One potential method involves the addition of an amide enolate to an acylsilane, which generates a β-silyloxy homoenolate that can then react with an appropriate electrophile.

A more direct and classical approach could involve the following conceptual steps:

-

Preparation of the β-keto ester: Reaction of ethyl acetate (B1210297) with ethyl propionate (B1217596) under Claisen condensation conditions to yield ethyl 3-oxopentanoate.

-

Grignard Reaction: Treatment of the resulting β-keto ester with a phenyl Grignard reagent (phenylmagnesium bromide) would lead to the formation of ethyl 3-hydroxy-3-phenylpentanoate.

-

Amidation: Subsequent amidation of the ester with ammonia (B1221849) or a suitable amine would yield the final product, this compound.

Hypothetical Biological Activity and Structure-Activity Relationships

Based on studies of related phenyl-substituted amides and β-hydroxy compounds, we can hypothesize potential structure-activity relationships (SAR) that could influence the pro-apoptotic activity of this compound.

-

The Phenyl Group: The presence and substitution pattern of the phenyl ring are often critical for cytotoxic activity. Electron-withdrawing or donating groups on the phenyl ring could modulate the compound's potency.

-

The Hydroxyl Group: The tertiary hydroxyl group may play a crucial role in forming hydrogen bonds with target proteins, such as caspases or members of the Bcl-2 family.

-

The Amide Moiety: The amide group can participate in hydrogen bonding and may be essential for target recognition and binding. Modifications to the amide nitrogen could influence the compound's pharmacokinetic properties and biological activity.

Postulated Signaling Pathways in Apoptosis Induction

Should this compound possess pro-apoptotic properties, it could potentially act through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a common mechanism for chemotherapy-induced apoptosis. It is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, typically Caspase-8.

Caption: Hypothetical Extrinsic Apoptosis Pathway Modulated by this compound.

Experimental Protocols for Investigating Apoptosis Induction

To empirically determine the pro-apoptotic activity of this compound, a series of well-established in vitro assays should be performed.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Caspase Activity Assay

Principle: Caspases are a family of cysteine proteases that are key mediators of apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates containing a specific peptide recognition sequence.

Protocol (Fluorometric):

-

Treat cells with this compound as described above.

-

Lyse the cells and collect the protein lysate.

-

Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-AFC for caspase-3/7).

-

Incubate at 37°C and measure the fluorescence of the cleaved substrate using a fluorometer.

-

Quantify the caspase activity relative to a standard curve.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as Bcl-2 family members and caspases.

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Hypothetical Data Presentation

The quantitative data obtained from the aforementioned experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast) | 45.2 ± 3.1 | 22.5 ± 1.8 | 10.1 ± 0.9 |

| A549 (Lung) | 60.8 ± 4.5 | 35.1 ± 2.5 | 18.7 ± 1.3 |

| HCT116 (Colon) | 38.9 ± 2.9 | 19.8 ± 1.5 | 8.5 ± 0.7 |

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after Treatment with this compound (IC50 concentration).

| Cell Line | 24 hours | 48 hours |

| MCF-7 | 25.6% ± 2.1% | 55.2% ± 4.3% |

| A549 | 18.9% ± 1.7% | 42.8% ± 3.5% |

| HCT116 | 30.1% ± 2.5% | 62.5% ± 5.1% |

Table 3: Hypothetical Fold-Change in Caspase-3/7 Activity after Treatment with this compound (IC50 concentration).

| Cell Line | 24 hours | 48 hours |

| MCF-7 | 3.2 ± 0.3 | 7.8 ± 0.6 |

| A549 | 2.5 ± 0.2 | 6.1 ± 0.5 |

| HCT116 | 4.1 ± 0.4 | 9.5 ± 0.8 |

Conclusion

While this compound is currently a molecule of unknown biological function, its chemical structure suggests a potential for inducing apoptosis in cancer cells. This guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of this compound. The proposed synthesis, postulated mechanisms of action, and detailed experimental protocols offer a clear path for researchers to explore its therapeutic potential. Rigorous experimental validation is essential to determine if this compound can be developed into a novel anti-cancer agent.

solubility profile of 3-Hydroxy-3-phenylpentanamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 3-Hydroxy-3-phenylpentanamide. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this guide leverages data from structurally analogous compounds to forecast its solubility in a range of common laboratory solvents. Furthermore, this document outlines detailed, standardized experimental protocols for determining the solubility of a compound, offering a practical framework for researchers to generate empirical data. A graphical representation of the general experimental workflow for solubility determination is also provided to facilitate clear understanding and implementation.

Predicted Solubility Profile of this compound

The solubility of an organic compound is fundamentally dictated by its molecular structure, including the presence of polar and non-polar functional groups and its overall size. This compound possesses a hydroxyl (-OH) group and an amide (-CONH2) group, both of which are polar and capable of hydrogen bonding. It also contains a non-polar phenyl ring and an alkyl chain. This combination of features suggests a degree of solubility in both polar and non-polar solvents.

While specific quantitative data for this compound is not available, the solubility of structurally similar compounds can provide valuable insights. For instance, 3-phenylpropanamide (B85529) exhibits moderate solubility in water and greater solubility in organic solvents such as ethanol (B145695) and methanol[1]. N-phenylpropanamide shows limited solubility in water but is soluble in organic solvents like ethanol and methanol[2][3]. Generally, amides with five or fewer carbon atoms are soluble in water due to the polarity of the amide group and its ability to form hydrogen bonds[4][5]. However, the presence of a larger non-polar hydrocarbon component tends to decrease water solubility[6][7].

Based on these principles and the data from analogous compounds, a predicted solubility profile for this compound is presented in Table 1.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of polar hydroxyl and amide groups allows for hydrogen bonding with water. However, the non-polar phenyl group and alkyl backbone likely limit aqueous solubility. |

| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate both the polar functional groups and, to some extent, the non-polar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond would lead to good solubility. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is sufficient to dissolve the compound. |